2-Benzyloxyphenylboronic acid structural formula and properties
2-Benzyloxyphenylboronic acid structural formula and properties
An In-depth Technical Guide to 2-Benzyloxyphenylboronic Acid
Introduction
2-Benzyloxyphenylboronic acid, with the CAS Number 190661-29-1, is a versatile organoboron compound extensively utilized in organic synthesis and medicinal chemistry.[1] As a derivative of phenylboronic acid, it serves as a crucial building block, particularly in palladium-catalyzed cross-coupling reactions, for the formation of carbon-carbon bonds.[2] Its stability, ease of handling, and reactivity make it an indispensable reagent for researchers, scientists, and drug development professionals in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2][3] This guide provides a comprehensive overview of its structural formula, properties, core applications, and detailed experimental protocols.
Structural Information and Chemical Identity
2-Benzyloxyphenylboronic acid is characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂] and an adjacent benzyloxy group (-OCH₂C₆H₅). This structure allows for its participation in a wide array of chemical transformations.
Caption: 2D Structural representation of 2-Benzyloxyphenylboronic acid.
Physicochemical Properties
The properties of 2-Benzyloxyphenylboronic acid are summarized in the table below. This data is essential for determining appropriate reaction conditions, solvents, and storage procedures.
| Property | Value | Reference(s) |
| CAS Number | 190661-29-1 | [1] |
| Molecular Formula | C₁₃H₁₃BO₃ | [1] |
| Molecular Weight | 228.05 g/mol | [1][4][] |
| Appearance | White Solid | [6] |
| Melting Point | 105-110 °C | [][6] |
| Boiling Point | 428.7 ± 47.0 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Dichloromethane, Ethyl Acetate (B1210297), Methanol | [6] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [6] |
| Synonyms | 2-(Phenylmethoxy)benzeneboronic acid, 2-(Phenylmethyl)oxyphenylboronic acid | [1][7] |
| InChI Key | MCAIDINWZOCYQK-UHFFFAOYSA-N | [] |
Core Applications in Research and Development
2-Benzyloxyphenylboronic acid is a key reagent in multiple advanced organic reactions. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming C-C bonds.[2][8]
Key applications include:
-
Suzuki-Miyaura Cross-Coupling: It serves as the organoboron partner to couple with aryl, vinyl, or alkyl halides and triflates, enabling the synthesis of complex biaryl compounds and other substituted aromatics.[2][][8]
-
Pharmaceutical Synthesis: The compound is a versatile building block in the development of pharmaceuticals, including various kinase inhibitors.[2][6]
-
Catalysis Research: It is used as a reactant in other palladium-catalyzed reactions such as selective hydroxylations and oxidative Heck reactions.[][6]
-
Materials Science: This boronic acid derivative is applied in the development of advanced materials like polymers, sensors, and nanomaterials.[2]
-
Fluorination Reactions: It can act as a reactant in metal-free electrophilic fluorination processes.[][6]
Key Experimental Protocols
The most prominent application of 2-Benzyloxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction. Below is a detailed, representative protocol for this transformation.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of 2-Benzyloxyphenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-Benzyloxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, typically 4:1:1 ratio)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 equiv), 2-Benzyloxyphenylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).[8]
-
Solvent Addition and Degassing: Add the solvent mixture to the flask. To ensure an inert atmosphere, which is critical for catalyst stability, degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[8]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).[8]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active palladium(0) catalyst, forming a palladium(II) intermediate.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which re-enters the cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-(Benzyloxy)phenylboronic acid 190661-29-1 [sigmaaldrich.com]
- 6. 2-Benzyloxyphenylboronic acid | 190661-29-1 [m.chemicalbook.com]
- 7. 2-Benzyloxyphenylboronic acid - CAS:190661-29-1 - Sunway Pharm Ltd [3wpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
